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Compound of Interest

Compound Name: 5-Chloropentanal

Cat. No.: B1584631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-chloropentanal and its key

derivatives, 5-chloropentan-1-ol and methyl 5-chloropentanoate. The information presented is

intended to aid in the identification, characterization, and quality control of these compounds in

a research and development setting. All quantitative data is summarized in structured tables,

and detailed experimental protocols for the spectroscopic techniques are provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-chloropentanal, 5-

chloropentan-1-ol, and methyl 5-chloropentanoate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

5-Chloropentanal

~9.77 (t, 1H, -CHO), ~3.55 (t, 2H, -CH₂Cl),

~2.45 (td, 2H, -CH₂CHO), ~1.80 (m, 4H, -

CH₂CH₂CH₂-) (Predicted)

5-Chloropentan-1-ol

3.64 (t, 2H, -CH₂OH), 3.54 (t, 2H, -CH₂Cl), 1.78

(p, 2H, -CH₂CH₂Cl), 1.59 (p, 2H, -CH₂CH₂OH),

1.45 (p, 2H, -CH₂CH₂CH₂-)[1]

Methyl 5-chloropentanoate

3.67 (s, 3H, -OCH₃), 3.54 (t, 2H, -CH₂Cl), 2.36

(t, 2H, -CH₂CO₂Me), 1.78 (m, 4H, -

CH₂CH₂CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

5-Chloropentanal
202.5 (-CHO), 44.8 (-CH₂Cl), 43.7 (-CH₂CHO),

32.2 (-CH₂CH₂Cl), 21.5 (-CH₂CH₂CHO)[2]

5-Chloropentan-1-ol

62.4 (-CH₂OH), 45.0 (-CH₂Cl), 32.4 (-

CH₂CH₂OH), 32.3 (-CH₂CH₂Cl), 23.4 (-

CH₂CH₂CH₂-)

Methyl 5-chloropentanoate

173.8 (C=O), 51.6 (-OCH₃), 44.6 (-CH₂Cl), 33.4

(-CH₂CO₂Me), 32.0 (-CH₂CH₂Cl), 22.8 (-

CH₂CH₂CO₂Me)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
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Compound
Key Absorptions (cm⁻¹) and Functional
Group

5-Chloropentanal

~2940 (C-H stretch), ~2830 & ~2730 (aldehyde

C-H stretch), ~1725 (C=O stretch, strong), ~725

(C-Cl stretch) (Predicted)

5-Chloropentan-1-ol

~3330 (O-H stretch, broad), ~2940 (C-H

stretch), ~1058 (C-O stretch), ~725 (C-Cl

stretch)

Methyl 5-chloropentanoate

~2950 (C-H stretch), ~1740 (C=O stretch,

strong), ~1170 (C-O stretch), ~730 (C-Cl

stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

5-Chloropentanal 120/122 (M⁺)[2] 102, 91, 85, 67, 55, 44

5-Chloropentan-1-ol 122/124 (M⁺) 104, 93, 86, 70, 55

Methyl 5-chloropentanoate 150/152 (M⁺) 119, 115, 87, 74, 59, 55

Experimental Protocols
The following are general protocols for the spectroscopic techniques used to characterize 5-
chloropentanal and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.

Standard acquisition parameters include a spectral width of 0-12 ppm, a pulse angle of 30-
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45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer, typically

operating at 75 or 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence is used to

simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-

220 ppm) is used, and a larger number of scans (e.g., 1024 or more) are typically required

due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background

spectrum of the clean salt plates or ATR crystal is first collected. The sample is then

scanned, typically over the range of 4000 to 400 cm⁻¹.[3] Multiple scans (e.g., 16 or 32) are

averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion.

Ionization: Electron Ionization (EI) is a common method for small organic molecules.[4] The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.[4][5]

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or

time-of-flight). The detector then records the abundance of each ion, generating the mass

spectrum.
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The following diagrams illustrate the chemical relationships and a typical analytical workflow for

the characterization of 5-chloropentanal and its derivatives.

Chemical Relationship of 5-Chloropentanal and Derivatives
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Caption: Interconversion pathways between 5-chloropentanal and its derivatives.
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Caption: A typical workflow for the synthesis and spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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